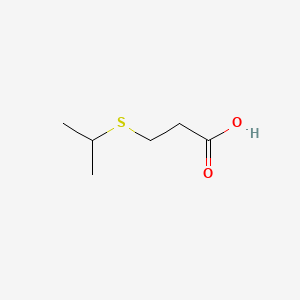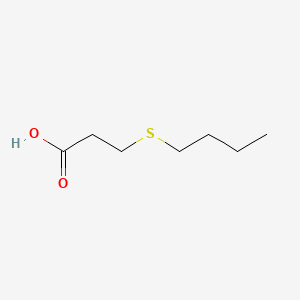
8-Chloro-2-methyl-1-octene
Description
“8-Chloro-2-methyl-1-octene” is an organic compound with the molecular formula C9H17Cl . It is a derivative of octene, where a chlorine atom is substituted at the 8th carbon and a methyl group is substituted at the 2nd carbon .
Molecular Structure Analysis
The molecular structure of “8-Chloro-2-methyl-1-octene” consists of a nine-carbon chain with a double bond between the first and second carbons, a chlorine atom attached to the eighth carbon, and a methyl group attached to the second carbon .
Scientific Research Applications
Polymer Materials Engineering
- Field : Polymer Materials Engineering .
- Application : 1-Octene is used in the copolymerization with methyl acrylate (MA) to produce high molecular weight α-olefin copolymers .
- Method : This process is achieved via scandium trifluoromethanesulfonate (Sc(OTf)3)-mediated radical copolymerization . To further enhance the molecular weight of the copolymer, a difunctional comonomer, 1,7-octadiene, is introduced to copolymerize with 1-octene and MA .
- Results : Copolymers of 1-octene and MA with a molecular weight exceeding 3 × 10^4 g mol^−1 were successfully synthesized . The addition of 1 mol% of 1,7-octadiene resulted in a copolymer with a remarkably high molecular weight of up to 13.45 × 10^4 g mol^−1 .
Bio-Chemical Synthesis
- Field : Bio-Chemical Synthesis .
- Application : 1-Octene is synthesized from carbohydrates via ethenolysis of rhamnolipids .
- Method : Rhamnolipids synthesized by P. putida contain a double bond between carbon five and six, which is experimentally confirmed via olefin cross metathesis . These lipids are then used in the ethenolysis catalyzed by a Grubbs−Hoveyda-type catalyst .
- Results : This method selectively generates 1-octene with good conversions . This study shows the potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources .
Oxo Synthesis
- Field : Organic Chemistry .
- Application : 1-Octene is used for the production of linear aldehyde via oxo synthesis (hydroformylation) to give the C9 aldehyde (nonanal) .
- Method : The process involves the reaction of 1-Octene with synthesis gas (a mixture of hydrogen and carbon monoxide) in the presence of a catalyst .
- Results : The outcome of this process is nonanal, a compound with a wide range of uses in the fragrance industry . Further oxidation of nonanal gives nonanoic acid .
Production of Polyethylene
- Field : Polymer Chemistry .
- Application : 1-Octene is used as a comonomer in the production of polyethylene, specifically high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE) .
- Method : The process involves the copolymerization of ethylene with 1-Octene .
- Results : The resulting polyethylene has unique properties such as flexibility, toughness, and resistance to chemicals, making it an ideal choice for various applications such as packaging, agriculture, and construction .
Production of Detergents
- Field : Industrial Chemistry .
- Application : Branched alkenes obtained by dimerization of isobutene and 1-butene, which include 1-Octene, are used to alkylate phenols to give precursors to detergents .
- Method : The process involves the reaction of phenols with branched alkenes in the presence of an alkylation catalyst .
- Results : The outcome of this process is a range of detergent precursors .
Biofuel Production
- Field : Biochemical Engineering .
- Application : 1-Octene can be produced from renewable resources like carbohydrates via ethenolysis of rhamnolipids .
- Method : This method involves the reaction of rhamnolipids with ethylene in the presence of a Grubbs−Hoveyda-type catalyst .
- Results : This method selectively generates 1-octene with good conversions, showing the potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources .
Dehydration of Alcohols
- Field : Organic Chemistry .
- Application : 1-Octene can be produced commercially on a small scale by dehydration of alcohols .
- Method : This process involves the removal of a molecule of water from an alcohol molecule .
- Results : The outcome of this process is 1-Octene .
Telomerization of Butadiene
- Field : Organic Chemistry .
- Application : 1-Octene can be produced by telomerization of butadiene .
- Method : This technology was commercialized by Dow in a facility in Tarragona. 1-Methoxy- 2,7-octadiene is an intermediate in this process .
- Results : The outcome of this process is 1-Octene .
Alkylation of Phenols
- Field : Industrial Chemistry .
- Application : Branched alkenes obtained by dimerization of isobutene and 1-butene, which include 1-Octene, are used to alkylate phenols to give precursors to detergents .
- Method : The process involves the reaction of phenols with branched alkenes in the presence of an alkylation catalyst .
- Results : The outcome of this process is a range of detergent precursors .
Production of Nonanoic Acid
- Field : Organic Chemistry .
- Application : 1-Octene is used for the production of nonanoic acid .
- Method : This process involves the oxidation of nonanal, which is produced from 1-Octene via oxo synthesis (hydroformylation) .
- Results : The outcome of this process is nonanoic acid .
Production of 1-Nonanol
- Field : Organic Chemistry .
- Application : 1-Octene is used for the production of 1-nonanol .
- Method : This process involves the hydrogenation of nonanal, which is produced from 1-Octene via oxo synthesis (hydroformylation) .
- Results : The outcome of this process is 1-nonanol, which is used as a plasticizer .
Production of LLDPE in Various Sectors
- Field : Industrial Chemistry .
- Application : 1-Octene plays a critical role in the production of linear low-density polyethylene (LLDPE), which is used extensively in various sectors such as packaging, agriculture, and construction .
- Method : The process involves the copolymerization of ethylene with 1-Octene .
- Results : The resulting LLDPE has unique properties such as flexibility, toughness, and resistance to chemicals, making it an ideal choice for various applications .
properties
IUPAC Name |
8-chloro-2-methyloct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNRBVXACSCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641086 | |
| Record name | 8-Chloro-2-methyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methyl-1-octene | |
CAS RN |
485320-16-9 | |
| Record name | 8-Chloro-2-methyl-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-methyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



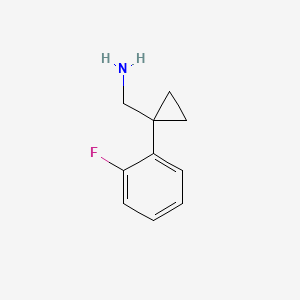
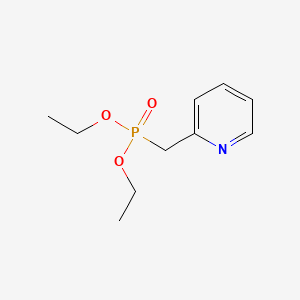
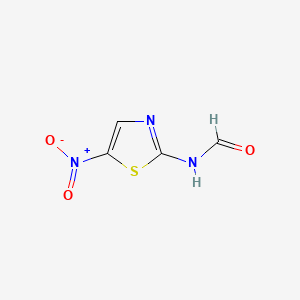
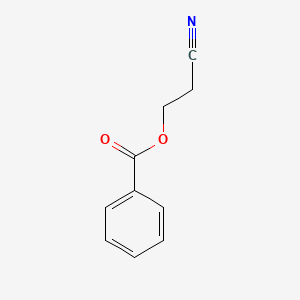
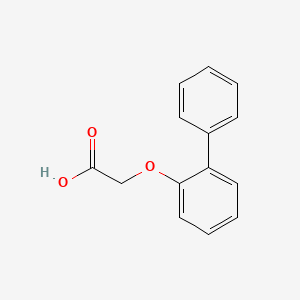
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)
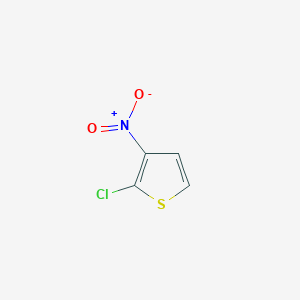
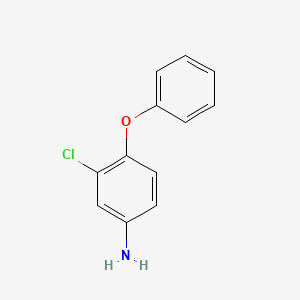
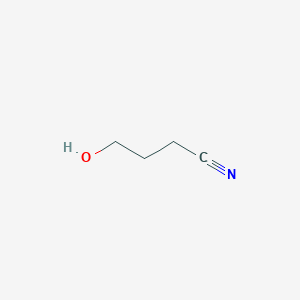
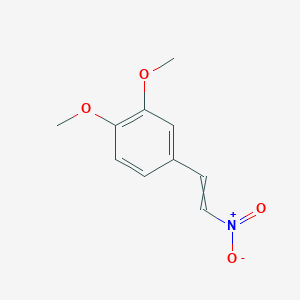
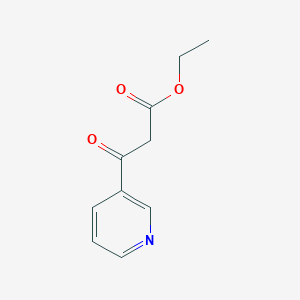
![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)
